4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, and a carbonyl group at position 3 of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods:
Acid-Catalyzed Cyclization: This involves the cyclization of compounds containing a carbonyl group by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure via an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation Reactions: These involve the condensation of activated methylene groups under Dieckmann reaction conditions or through ketene intermediate cyclization.
Intramolecular Friedel-Crafts Reaction: This method employs an intramolecular Friedel-Crafts reaction to construct the benzofuran ring.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex benzofuran derivatives or reduction to modify the carbonyl group.
Cyclization Reactions: It can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions include substituted benzofurans, polycyclic benzofuran derivatives, and reduced benzofuran compounds .
Scientific Research Applications
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in studies investigating the biological activities of benzofuran derivatives, including their anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine substituents and carbonyl group, making it less reactive in certain chemical reactions.
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone: Contains additional hydroxyl groups, which confer different biological activities and chemical reactivity.
Uniqueness: The presence of bromine atoms and a carbonyl group in this compound makes it a versatile intermediate for the synthesis of various complex molecules, distinguishing it from other benzofuran derivatives .
Properties
Molecular Formula |
C8H4Br2O2 |
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Molecular Weight |
291.92 g/mol |
IUPAC Name |
4,6-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 |
InChI Key |
URKUWIAMPMKDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2Br)Br |
Origin of Product |
United States |
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